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molecular formula C8H16N2O3 B8585764 N-{2-[(Oxan-2-yl)oxy]ethyl}urea CAS No. 57331-62-1

N-{2-[(Oxan-2-yl)oxy]ethyl}urea

Cat. No. B8585764
M. Wt: 188.22 g/mol
InChI Key: XWJMNUHVCZXZHE-UHFFFAOYSA-N
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Patent
US03971772

Procedure details

A mixture of 33.2 g of 2-(tetrahydropyran-2-yloxy) ethylamine, 50 g of ice, and a solution of 35 g of potassium isocyanate in 80 ml of water is stirred well as 45.6 ml of 5N hydrochloric acid (cooled to -40°C) is added in one portion. The resulting solution is refluxed for 90 minutes, cooled, and extracted with four 150 ml portions of chloroform. The chloroform extract is dried and evaporated in vacuo to give 39.6 g of oil.
Quantity
33.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
45.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][CH2:9][NH2:10].[N-:11]=[C:12]=[O:13].[K+].Cl>O>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][CH2:9][NH:10][C:12]([NH2:11])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
O1C(CCCC1)OCCN
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
[N-]=C=O.[K+]
Name
Quantity
45.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with four 150 ml portions of chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCCNC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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